physicochemical properties of 3-Chloro-L-alanine Hydrochloride
physicochemical properties of 3-Chloro-L-alanine Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine hydrochloride is a synthetic derivative of the amino acid L-alanine. It is of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology, due to its role as an enzyme inhibitor. It has been utilized in studies involving amino acid metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an enzyme inhibitor.
Physicochemical Properties
The fundamental physical and chemical characteristics of 3-Chloro-L-alanine hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Quantitative Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride | [1] |
| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid HCl | [1][2] |
| CAS Number | 51887-89-9 | [2][3] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 160.00 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 205 °C (decomposes) | [5][6] |
| Boiling Point | 243.6 °C at 760 mmHg | [6] |
| Density | 1.401 g/cm³ | [6] |
| Solubility | DMSO: 100 mg/mL (625.00 mM) Water: >24 µg/mL | [2][4][7] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
| InChI Key | IENJPSDBNBGIEL-DKWTVANSSA-N | [1] |
| Canonical SMILES | C(C(C(=O)O)N)Cl.Cl | [4] |
Biochemical Activity
3-Chloro-L-alanine hydrochloride is recognized primarily for its role as an inhibitor of alanine (B10760859) aminotransferase (ALAT), also known as alanine transaminase.[5] This enzyme is a key player in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate (B1630785) and pyruvate. By inhibiting ALAT, 3-Chloro-L-alanine hydrochloride can disrupt this process, which has implications for cellular metabolism and has been studied in the context of suppressing tumor progression.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of chemical compounds. Below are protocols for the synthesis and analysis of 3-Chloro-L-alanine hydrochloride.
Synthesis from L-Serine Hydrochloride
A common method for the synthesis of 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine hydrochloride using thionyl chloride.[5]
Materials:
-
L-serine hydrochloride
-
Tetrahydrofuran (B95107) (THF)
-
Thionyl chloride (SOCl₂)
-
Water (deionized)
Procedure:
-
Suspend L-serine hydrochloride (1 part by weight) in tetrahydrofuran (5 parts by volume).
-
Control the reaction temperature to be below 50 °C while slowly adding thionyl chloride (1.2 equivalents) dropwise.
-
After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.
-
Monitor the reaction for the complete consumption of starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the system to 20-25 °C.
-
Quench the reaction by the slow addition of water (0.5 parts by volume).
-
Concentrate the mixture to dryness under reduced pressure.
-
Add acetone (2 parts by volume) to the residue and cool to facilitate crystallization.
-
Collect the resulting crystals by filtration and dry them to yield the final product.[5]
Characterization Methods
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks confirm the molecular structure.[8]
-
Solubility Assessment: To determine solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., DMSO, water) at a specified temperature. The mixture is agitated for an extended period to ensure equilibrium. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured, typically by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.[2][7]
References
- 1. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 6. 3-Chloro-L-Alanine Hydrochloride | CAS#:51887-89-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum [chemicalbook.com]
